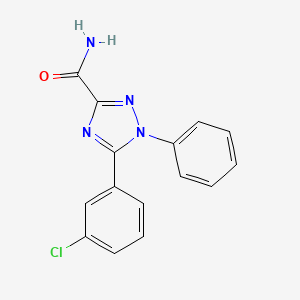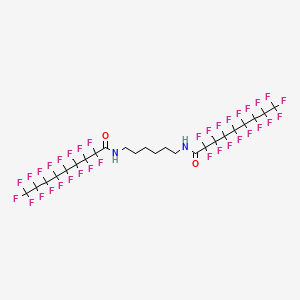
N,N'-bis(Perfluorononanoyl)1,6-hexanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(Perfluorononanoyl)1,6-hexanediamine is a chemical compound with the molecular formula C24H16F34N2O2. It is known for its unique structure, which includes two perfluorononanoyl groups attached to a 1,6-hexanediamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(Perfluorononanoyl)1,6-hexanediamine typically involves the reaction of 1,6-hexanediamine with perfluorononanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of N,N’-bis(Perfluorononanoyl)1,6-hexanediamine follows similar synthetic routes but on a larger scale. Continuous-flow synthesis methods have been developed to improve efficiency and yield. These methods involve the use of microreactors and catalysts to facilitate the reaction under controlled conditions, resulting in higher productivity and purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(Perfluorononanoyl)1,6-hexanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The perfluorononanoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of N,N’-bis(Perfluorononanoyl)1,6-hexanediamine.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorononanoyl oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N,N’-bis(Perfluorononanoyl)1,6-hexanediamine has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Chemistry: The compound is utilized in various chemical reactions and processes as a reagent or intermediate.
Biology and Medicine:
Mechanism of Action
The mechanism of action of N,N’-bis(Perfluorononanoyl)1,6-hexanediamine involves its interaction with molecular targets through its functional groups. The perfluorononanoyl groups can form strong interactions with various substrates, enhancing the compound’s effectiveness in different applications. The pathways involved include binding to specific receptors or enzymes, leading to desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-Hexamethylene bis(acetamide): Similar in structure but with acetamide groups instead of perfluorononanoyl groups.
N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Another hexanediamine derivative with different functional groups.
Uniqueness
N,N’-bis(Perfluorononanoyl)1,6-hexanediamine is unique due to its perfluorononanoyl groups, which impart exceptional chemical resistance and thermal stability. This makes it particularly valuable in applications requiring robust materials and reagents .
Properties
CAS No. |
174495-83-1 |
|---|---|
Molecular Formula |
C24H14F34N2O2 |
Molecular Weight |
1008.3 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-[6-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoylamino)hexyl]nonanamide |
InChI |
InChI=1S/C24H14F34N2O2/c25-9(26,11(29,30)13(33,34)15(37,38)17(41,42)19(45,46)21(49,50)23(53,54)55)7(61)59-5-3-1-2-4-6-60-8(62)10(27,28)12(31,32)14(35,36)16(39,40)18(43,44)20(47,48)22(51,52)24(56,57)58/h1-6H2,(H,59,61)(H,60,62) |
InChI Key |
ITKZNLZORZOOLJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
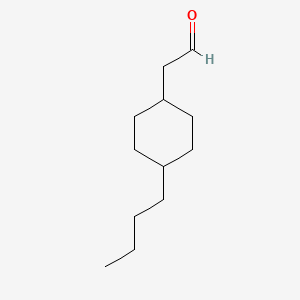
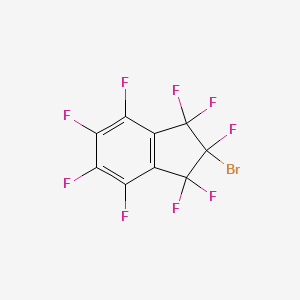
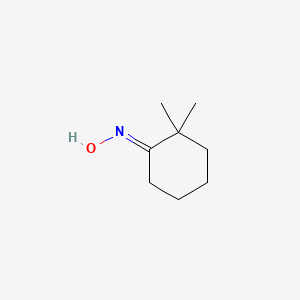
![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
![[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate](/img/structure/B14142843.png)
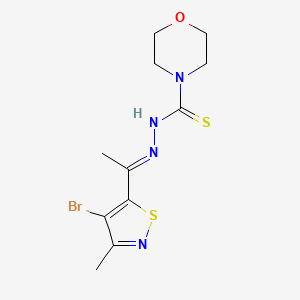
![2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14142849.png)
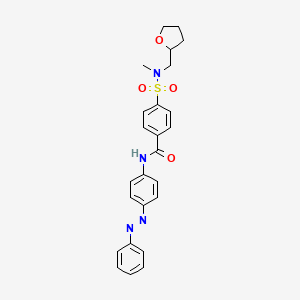
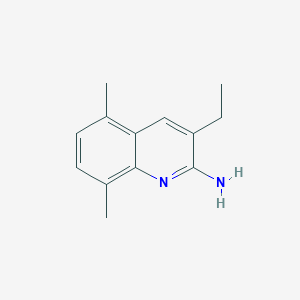

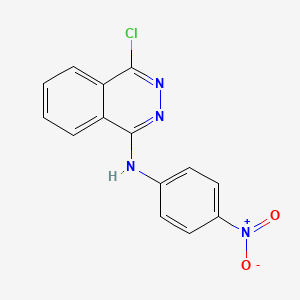
![1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one](/img/structure/B14142867.png)
